molecular formula C21H18N2O4 B14107053 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one

Cat. No.: B14107053
M. Wt: 362.4 g/mol
InChI Key: IWENJXLLHPNZBT-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one is a complex organic compound belonging to the quinolone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one involves multiple steps. One common method includes the condensation of 4-hydroxy-6-methyl-2-oxo-1H-quinoline-3-carbaldehyde with 4-hydroxy-6-methyl-2-oxo-1H-quinoline-3-methanol under acidic conditions . The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline: Another quinoline derivative with similar biological activities.

    4-hydroxyquinoline: Known for its antimicrobial properties.

    6-methylquinoline: Exhibits various pharmacological effects.

Uniqueness

The presence of multiple hydroxyl and methyl groups also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C21H18N2O4/c1-10-3-5-16-12(7-10)18(24)14(20(26)22-16)9-15-19(25)13-8-11(2)4-6-17(13)23-21(15)27/h3-8H,9H2,1-2H3,(H2,22,24,26)(H2,23,25,27)

InChI Key

IWENJXLLHPNZBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=C(C4=C(C=CC(=C4)C)NC3=O)O

Origin of Product

United States

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